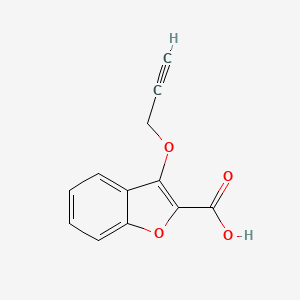

3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC20136007

Molecular Formula: C12H8O4

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8O4 |

|---|---|

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | 3-prop-2-ynoxy-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H8O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h1,3-6H,7H2,(H,13,14) |

| Standard InChI Key | WMLHHDUGRLGTLQ-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOC1=C(OC2=CC=CC=C21)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a benzofuran scaffold—a fused bicyclic system of benzene and furan—with two key substituents: a prop-2-yn-1-yloxy group (-O-CH₂-C≡CH) at position 3 and a carboxylic acid (-COOH) at position 2. This configuration introduces both hydrophobic (aromatic ring) and hydrophilic (carboxylic acid) domains, enabling diverse molecular interactions. The alkyne moiety in the prop-2-yn-1-yloxy group offers a reactive handle for further chemical modifications, such as click chemistry .

Table 1: Comparative Structural Data of Benzofuran Derivatives

The carboxylic acid group enhances hydrogen-bonding capacity, critical for binding to biological targets like enzymes , while the propargyl ether group facilitates synthetic diversification .

Synthesis Strategies

Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core. A common route involves:

-

Etherification: Introducing the prop-2-yn-1-yloxy group via nucleophilic substitution using propargyl bromide under basic conditions.

-

Carboxylic Acid Formation: Hydrolysis of a pre-installed ester group (e.g., ethyl ester) using aqueous acid or base .

For example, Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate —a precursor to carboxylic acid derivatives—is synthesized via alkylation of a hydroxylated benzofuran intermediate. Chromatographic purification ensures high yields (45–87%) and purity .

Biological Activities and Mechanisms

Enzyme Inhibition

Benzofuran-2-carboxylic acid derivatives exhibit notable activity against lymphoid tyrosine phosphatase (LYP), a regulator of T-cell receptor signaling . In mechanistic studies, the carboxylic acid group mimics phosphorylated tyrosine (pTyr), competitively binding to LYP’s active site () . The propargyl ether moiety may enhance membrane permeability or enable conjugation to delivery vehicles.

Immunomodulatory Effects

In murine models, analogues of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid suppress tumor growth by activating cytotoxic T-cells and inhibiting M2 macrophage polarization . This dual action suggests utility in cancer immunotherapy, particularly in combination with PD-1/PD-L1 inhibitors .

Table 2: Biological Activities of Selected Benzofuran Derivatives

Structural Analogues and Structure-Activity Relationships (SAR)

Role of the Carboxylic Acid Group

The carboxylic acid is indispensable for target engagement. Esterification (e.g., ethyl ester ) abolishes LYP inhibition, confirming the acid’s role in mimicking pTyr .

Impact of the Propargyl Ether Substituent

The propargyl ether’s alkyne group enables click chemistry-based modifications, as demonstrated in benzothiophene-triazole hybrids . Such strategies improve solubility or target specificity without compromising core activity.

Therapeutic Applications and Future Directions

Oncology

Preclinical data support the compound’s role in enhancing antitumor immunity. In MC38 syngeneic mouse models, benzofuran derivatives reduce tumor volume by 40–60% via T-cell activation .

Autoimmune Diseases

LYP inhibitors hold promise for autoimmune conditions like rheumatoid arthritis by modulating T-cell responses . Further optimization could improve selectivity over related phosphatases (e.g., PTPN22).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume